2-Bromo-2-methylcyclohexanone
Overview
Description
2-Bromo-2-methylcyclohexanone is an organic compound with the molecular formula C7H11BrO It is a brominated derivative of cyclohexanone, characterized by the presence of a bromine atom and a methyl group attached to the cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-2-methylcyclohexanone can be synthesized through the halogenation of 2-methylcyclohexanone. The process involves the reaction of 2-methylcyclohexanone with bromine in the presence of an acid catalyst, typically acetic acid. The reaction proceeds via the formation of an enol intermediate, which subsequently reacts with bromine to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the halogenation process described above can be scaled up for industrial applications. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-2-methylcyclohexanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-methylcyclohexanone.
Elimination Reactions: Treatment with a base, such as pyridine, can result in the elimination of hydrogen bromide, forming 2-methyl-2-cyclohexenone.
Common Reagents and Conditions:
Bromination: Bromine in acetic acid is commonly used for the halogenation of 2-methylcyclohexanone.
Elimination: Pyridine or other bases are used to facilitate the elimination of hydrogen bromide.
Major Products:
Substitution: 2-Methylcyclohexanone
Elimination: 2-Methyl-2-cyclohexenone
Scientific Research Applications
2-Bromo-2-methylcyclohexanone has various applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound’s reactivity makes it useful in the development of new pharmaceuticals and bioactive compounds.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-2-methylcyclohexanone primarily involves its reactivity as an electrophile. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The compound can form enol intermediates, which are crucial in many of its chemical transformations .
Comparison with Similar Compounds
- 2-Bromo-2-methylpropane
- 2-Bromo-2-methylbutane
- 2-Bromo-2-fluoroacetophenone
Comparison: 2-Bromo-2-methylcyclohexanone is unique due to its cyclic structure and the presence of both a bromine atom and a methyl group on the cyclohexanone ring. This structural arrangement imparts distinct reactivity patterns compared to its acyclic counterparts, such as 2-Bromo-2-methylpropane and 2-Bromo-2-methylbutane .
Properties
IUPAC Name |
2-bromo-2-methylcyclohexan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c1-7(8)5-3-2-4-6(7)9/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPGPYHKXNYPCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201307382 | |
Record name | 2-Bromo-2-methylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201307382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10409-47-9 | |
Record name | 2-Bromo-2-methylcyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10409-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-2-methylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201307382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-2-methylcyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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